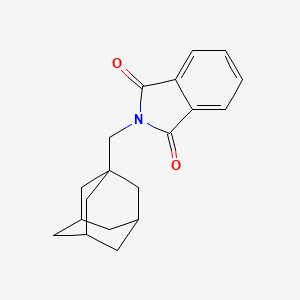![molecular formula C12H18N2O3S B5226375 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5226375.png)
4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide, also known as MPASB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to exhibit various biochemical and physiological effects. In
科学研究应用
4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has been found to have various applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the activity of a specific type of potassium channel, known as the Kv7.2/7.3 channel, which plays a crucial role in regulating neuronal excitability. 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has been used to study the effects of Kv7.2/7.3 channel blockade on neuronal activity, synaptic transmission, and behavior in animal models.
作用机制
4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide binds to the pore region of the Kv7.2/7.3 channel, blocking the flow of potassium ions through the channel. This leads to an increase in neuronal excitability and can have various effects on synaptic transmission and behavior, depending on the specific neuronal circuitry involved.
Biochemical and physiological effects:
In addition to its effects on neuronal excitability, 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has been found to have various other biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in acid-base balance in the body. 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has also been found to inhibit the proliferation of cancer cells in vitro, although the mechanism of this effect is not well understood.
实验室实验的优点和局限性
One advantage of using 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide in lab experiments is its selectivity for the Kv7.2/7.3 channel, which allows for specific manipulation of neuronal activity. However, 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has also been found to have off-target effects on other potassium channels, which can complicate interpretation of results. Additionally, 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms.
未来方向
There are several potential future directions for research on 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide. One area of interest is the development of more selective Kv7.2/7.3 channel blockers, which could help to further elucidate the role of these channels in neuronal function. Additionally, 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide and other sulfonamide compounds may have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and neuropathic pain. Further research is needed to fully understand the mechanisms underlying the effects of 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide and to explore its potential therapeutic applications.
合成方法
4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide can be synthesized through a multistep process that involves the reaction of 4-methyl-3-nitrobenzoic acid with propylamine, followed by reduction with tin and hydrochloric acid. The resulting amine is then reacted with methylsulfonyl chloride to yield 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide.
属性
IUPAC Name |
4-methyl-3-[methyl(propyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-7-14(3)18(16,17)11-8-10(12(13)15)6-5-9(11)2/h5-6,8H,4,7H2,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQBUVZLYRPAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226293.png)
![3-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5226304.png)
![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate](/img/structure/B5226308.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5226321.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5226331.png)

![1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5226346.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5226350.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5226351.png)
![2-[1-(4-chlorophenyl)cyclobutyl]-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,3,4-oxadiazole](/img/structure/B5226359.png)
![1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5226365.png)

